

Application Notes and Protocols: (E)-MDL 105519 in a Separation-Induced Vocalization Model

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-MDL 105519

Cat. No.: B15562328

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Separation-induced ultrasonic vocalizations (USVs) in rodent pups are a widely utilized preclinical model for studying anxiety and the anxiolytic potential of novel compounds. When separated from their dam and littermates, pups emit high-frequency vocalizations, the rate of which can be attenuated by anxiolytic drugs. This document provides detailed application notes and protocols for utilizing this model to evaluate the effects of (E)-MDL 105519.

Important Note on Compound Identity and Mechanism of Action: The initial query specified **(Z)-MDL 105519** as a 5-HT2A antagonist. However, a comprehensive review of the scientific literature indicates that the pharmacologically active compound is (E)-MDL 105519, a potent and selective antagonist of the glycine co-agonist site on the N-Methyl-D-Aspartate (NMDA) receptor.^[1] No evidence was found to support 5-HT2A antagonist activity for either isomer. The anxiolytic effects of (E)-MDL 105519 observed in the separation-induced vocalization model are attributed to its modulation of the glutamatergic system via the NMDA receptor.^[1]

Data Presentation

The anxiolytic activity of (E)-MDL 105519 has been observed in the rat separation-induced vocalization model.^[1] While the primary literature containing the specific dose-response data

was not available within the search results, the following table represents a typical dataset for a compound of this class in this assay, illustrating its dose-dependent anxiolytic-like effects.

Table 1: Illustrative Dose-Response Effects of (E)-MDL 105519 on Ultrasonic Vocalizations in Rat Pups

Treatment Group	Dose (mg/kg, i.v.)	Mean Number of USVs (per 5 min)	% Reduction vs. Vehicle	Mean Duration of USVs (s)
Vehicle	-	350	0%	45
(E)-MDL 105519	1	245	30%	32
(E)-MDL 105519	3	160	54%	21
(E)-MDL 105519	10	85	76%	11
Diazepam (Control)	1	120	66%	15

Note: This data is illustrative and intended to represent the expected outcome based on the reported anxiolytic activity of NMDA glycine site antagonists.[\[1\]](#)

Experimental Protocols

Protocol 1: Separation-Induced Vocalization (SIV) Assay in Rat Pups

This protocol details the methodology for assessing the anxiolytic-like effects of (E)-MDL 105519 by measuring the reduction in ultrasonic vocalizations in isolated rat pups.

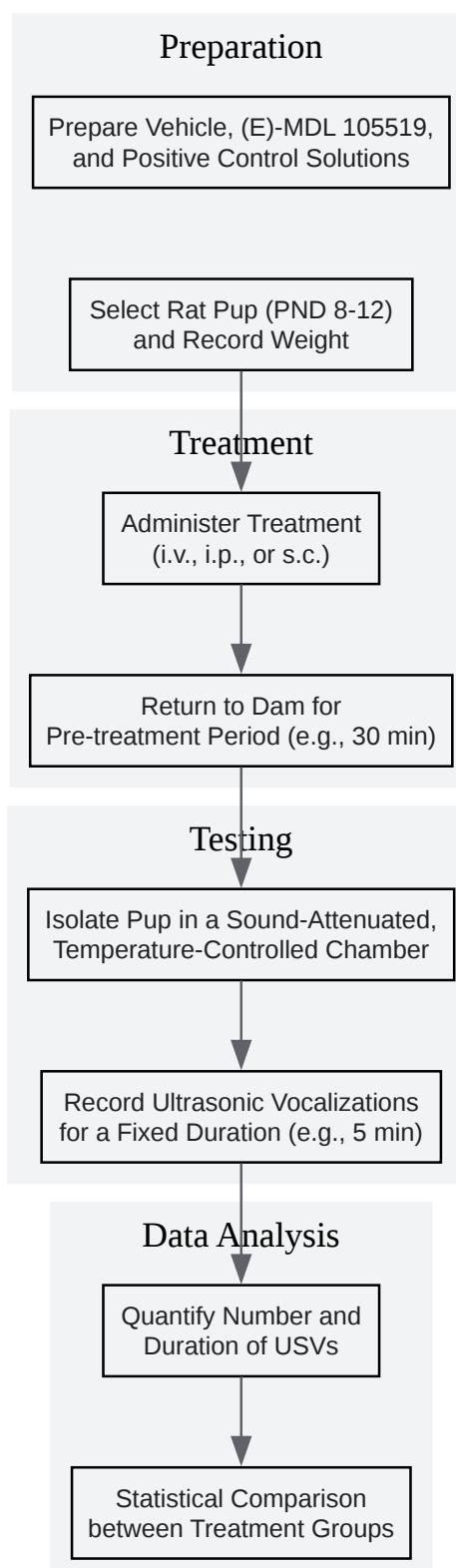
1. Animals:

- Species: Sprague-Dawley or Wistar rat pups.
- Age: Postnatal days 8-12. Pups at this age exhibit robust and reliable USV responses upon separation.

- Housing: Pups are housed with their dam and littermates in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

2. Materials:

- (E)-MDL 105519
- Vehicle (e.g., saline, or as appropriate for compound solubility)
- Positive control: Diazepam
- Sound-attenuating chamber
- Ultrasonic microphone and recording software (e.g., Avisoft Bioacoustics)
- Glass beaker or isolation container
- Heating pad to maintain ambient temperature
- Syringes for drug administration (intravenous, intraperitoneal, or subcutaneous)


3. Experimental Procedure:

- Acclimation: Allow the dam and litter to acclimate to the housing facility for at least one week before the experiment.
- Drug Preparation: Prepare fresh solutions of (E)-MDL 105519, vehicle, and positive control on the day of the experiment.
- Pre-treatment:
 - Remove a single pup from the home cage.
 - Record its baseline weight.
 - Administer the assigned treatment (vehicle, (E)-MDL 105519 at various doses, or positive control) via the chosen route (e.g., intravenous).

- Return the pup to its dam and littermates for a pre-determined pre-treatment period (e.g., 30 minutes).
- Isolation and Recording:
 - After the pre-treatment period, separate the pup from the dam and littermates.
 - Place the pup individually into an acoustically isolated chamber. The pup can be placed in a glass beaker within the chamber.
 - Maintain the ambient temperature of the isolation chamber at a constant, comfortable level (e.g., 30-32°C) using a heating pad.
 - Record the ultrasonic vocalizations for a fixed period, typically 5 minutes, using an ultrasonic microphone positioned above the pup.
- Data Analysis:
 - Use spectrographic software to analyze the recordings.
 - Quantify the total number of USV calls and the total duration of calling for each pup.
 - Compare the results from the (E)-MDL 105519-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the SIV assay.

Signaling Pathway of (E)-MDL 105519

(E)-MDL 105519 acts as an antagonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. For the NMDA receptor channel to open, both glutamate (binding to the GluN2 subunit) and a co-agonist, either glycine or D-serine (binding to the GluN1 subunit), must be present. By blocking the glycine binding site, (E)-MDL 105519 prevents channel activation, even in the presence of glutamate. This reduces the influx of Ca^{2+} and Na^+ ions, thereby dampening excessive glutamatergic neurotransmission, which is implicated in anxiety.

Caption: Mechanism of action of (E)-MDL 105519.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: (E)-MDL 105519 in a Separation-Induced Vocalization Model]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15562328#separation-induced-vocalization-model-with-z-mdl-105519>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com